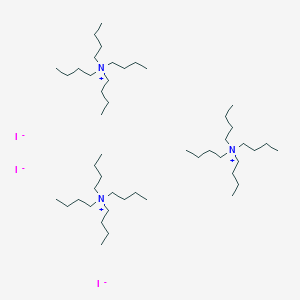

N,N,N-Tributylbutan-1-aminium iodide (1/1)

描述

属性

IUPAC Name |

tetrabutylazanium;triiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C16H36N.3HI/c3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h3*5-16H2,1-4H3;3*1H/q3*+1;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYZRSVLEXUIRP-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[I-].[I-].[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H108I3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634536 | |

| Record name | N,N,N-Tributylbutan-1-aminium iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1108.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13311-45-0 | |

| Record name | N,N,N-Tributylbutan-1-aminium iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Tetrabutylammonium Iodide (CAS 311-28-4): Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium iodide (TBAI), identified by CAS number 311-28-4, is a quaternary ammonium salt with a broad spectrum of applications in scientific research and drug development. Its utility stems from its properties as a phase-transfer catalyst, a supporting electrolyte in electrochemistry, and its role in various organic syntheses. This technical guide provides an in-depth overview of the physicochemical properties of TBAI, detailed experimental protocols for its key applications, and an exploration of its interaction with biological systems, specifically its role as a modulator of cholinergic signaling.

Core Properties of Tetrabutylammonium Iodide

Tetrabutylammonium iodide is a white to off-white crystalline solid.[1] It is characterized by a tetrabutylammonium cation and an iodide anion.[1] The compound is hygroscopic and sensitive to light, necessitating storage in a tightly sealed container in a cool, dry, and dark place.[2][3]

Physicochemical Data

| Property | Value | References |

| Molecular Formula | C₁₆H₃₆IN | [4][5][6] |

| Molecular Weight | 369.37 g/mol | [6][7] |

| Melting Point | 141-143 °C | [3][4][7] |

| Appearance | White to off-white crystalline powder | [1][2][4] |

| Solubility | Soluble in water, ethanol, methanol, and acetonitrile. Slightly soluble in chloroform and benzene. | [1][3][4] |

| Stability | Stable under normal temperature and pressure. Decomposes upon prolonged heating. | [4] |

Chemical Structure and Identifiers

| Identifier | Value |

| CAS Number | 311-28-4 |

| InChI Key | DPKBAXPHAYBPRL-UHFFFAOYSA-M |

| SMILES | CCCC--INVALID-LINK--(CCCC)CCCC.[I-] |

Applications in Research and Development

Tetrabutylammonium iodide's unique properties make it a versatile reagent in various scientific domains.

Phase-Transfer Catalysis

TBAI is widely employed as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic). The lipophilic tetrabutylammonium cation encapsulates the iodide anion (or another anion from the aqueous phase), transporting it into the organic phase where it can react with the organic substrate. This mechanism enhances reaction rates and yields in numerous organic transformations, including nucleophilic substitutions, alkylations, and oxidations.

Organic Synthesis

TBAI serves as a catalyst and a source of iodide in various organic reactions. For instance, it catalyzes the synthesis of ethers and fused triazole derivatives.[7] In some reactions, the iodide from TBAI can participate in a halide exchange with an alkyl chloride or bromide, generating a more reactive alkyl iodide in situ, thereby accelerating the reaction rate.

Electrochemistry

In electrochemical applications, TBAI is a common supporting electrolyte due to its high solubility in organic solvents and its wide electrochemical window. It increases the conductivity of the solution, ensuring efficient electron transfer. TBAI can also act as a redox catalyst in certain electrochemical reactions, such as in the C-H bond activation for the synthesis of phenanthridinones.

Biological Interactions: Modulation of Cholinergic Signaling

Tetrabutylammonium iodide, as a quaternary ammonium compound, can interact with components of the nervous system, particularly cholinergic signaling pathways.

Ganglionic Blockade at Nicotinic Acetylcholine Receptors

Quaternary ammonium compounds can act as antagonists at nicotinic acetylcholine (nACh) receptors located in autonomic ganglia.[1] These receptors are ligand-gated ion channels crucial for transmitting signals from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems.[6][8] By competitively blocking the binding of acetylcholine (ACh) to these receptors, TBAI can inhibit neurotransmission, leading to a ganglionic blockade.[1] This action is not selective for either the sympathetic or parasympathetic system.[1]

Inhibition of Acetylcholinesterase

Tetrabutylammonium iodide can also act as a cholinesterase inhibitor.[9] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[10][11] By inhibiting AChE, TBAI can increase the concentration and duration of action of acetylcholine, leading to enhanced cholinergic signaling.[10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving tetrabutylammonium iodide.

TBAI-Catalyzed α-Azidation of β-Ketocarbonyl Compounds

This protocol describes the oxidative α-azidation of cyclic β-ketocarbonyl compounds using sodium azide (NaN₃) with TBAI as a catalyst.[6][10]

Materials:

-

Cyclic β-ketocarbonyl compound (1.0 mmol)

-

Sodium azide (NaN₃) (1.2 mmol)

-

Dibenzoyl peroxide (DBPO) (1.2 mmol)

-

Tetrabutylammonium iodide (TBAI) (0.2 mmol, 20 mol%)

-

Dichloromethane (CH₂Cl₂) or Toluene

Procedure:

-

To a reaction vessel, add the cyclic β-ketocarbonyl compound, sodium azide, dibenzoyl peroxide, and tetrabutylammonium iodide.

-

Add the solvent (e.g., dichloromethane or toluene).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an appropriate work-up, which may include washing with aqueous solutions and extraction with an organic solvent.

-

Purify the product by column chromatography.

References

- 1. judoctor2011.wordpress.com [judoctor2011.wordpress.com]

- 2. Synthesis of Ultrastable Gold Nanoparticles as a New Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diverse inhibitory actions of quaternary ammonium cholinesterase inhibitors on Torpedo nicotinic ACh receptors transplanted to Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel post-synthesis purification strategies and the ligand exchange processes in simplifying the fabrication of PbS quantum dot solar cells - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05242F [pubs.rsc.org]

- 5. Ultrastable gold nanoparticles for drug delivery applications and synthesis thereof (2017) | Elodie Boisselier | 2 Citations [scispace.com]

- 6. CV Pharmacology | Ganglionic Blockers [cvpharmacology.com]

- 7. Gold Nanoparticles: Construction for Drug Delivery and Application in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ganglionic blocker - Wikipedia [en.wikipedia.org]

- 9. Interactions between acetylcholinesterase and tetra-N-alkylammonium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 11. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetrabutylammonium Iodide (TBAI): Chemical Properties and Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of Tetrabutylammonium Iodide (TBAI) and its applications as a versatile catalyst in organic synthesis. The information is intended to support researchers and professionals in drug development and other chemical industries in understanding and utilizing TBAI's catalytic potential.

Core Chemical and Physical Properties

Tetrabutylammonium iodide is a quaternary ammonium salt with the chemical formula C₁₆H₃₆IN.[1] It is a white to cream-colored crystalline powder.[1] TBAI is widely utilized in organic chemistry as a phase-transfer catalyst and a source of iodide ions.[2]

Quantitative Data Summary

The key quantitative properties of TBAI are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₆H₃₆IN | [1] |

| Molecular Weight | 369.37 g/mol | [1][3] |

| CAS Number | 311-28-4 | [1][3] |

| Melting Point | 141-143 °C | [1][3] |

| Appearance | White to cream-colored crystalline powder | [1] |

| Solubility | Soluble in water and polar organic solvents | [1] |

Chemical Structure

The chemical structure of TBAI consists of a central nitrogen atom bonded to four butyl groups, forming a tetrabutylammonium cation, and an iodide anion.

Experimental Protocols and Applications

TBAI is a prominent phase-transfer catalyst, facilitating reactions between reactants in different phases (e.g., an aqueous and an organic phase). It is also utilized as a catalyst in a variety of other reactions, including azidations and electrochemical syntheses.

TBAI-Catalyzed Oxidative α-Azidation of β-Ketocarbonyl Compounds

This protocol describes the direct α-azidation of cyclic β-ketocarbonyl compounds using sodium azide (NaN₃) under oxidative conditions, catalyzed by TBAI.

Experimental Workflow:

Detailed Methodology:

-

In a reaction vial, combine the β-ketoester (0.1 mmol, 1.0 equiv), sodium azide (0.22 mmol, 2.2 equiv), TBAI (0.02 mmol, 0.2 equiv), and dibenzoyl peroxide (0.1 mmol, 1.0 equiv).

-

Add 1,2-dichloroethane (2.0 mL) as the solvent.

-

Stir the reaction mixture at room temperature for 20 hours.

-

Upon completion, the reaction mixture is subjected to a standard work-up procedure.

-

The product yield and conversion are determined by ¹H NMR analysis.

Quantitative Data from Optimization Studies:

| Entry | Reactant (equiv) | Catalyst (equiv) | Oxidant (equiv) | Solvent | Time (h) | Yield (%) |

| 1 | 1.0 | TBAI (0.2) | Dibenzoyl Peroxide (1.0) | 1,2-Dichloroethane | 20 | 95 |

| 2 | 1.0 | TBAB (0.2) | Dibenzoyl Peroxide (1.0) | 1,2-Dichloroethane | 20 | 5 |

| 3 | 1.0 | TBAI (0.2) | TBHP (1.0) | 1,2-Dichloroethane | 20 | 0 |

TBAB = Tetrabutylammonium Bromide, TBHP = tert-Butyl hydroperoxide. Data adapted from a study on the optimization of the α-azidation of a β-ketoester.

TBAI in Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers. TBAI is an effective phase-transfer catalyst in this reaction, especially when dealing with reactants in immiscible phases.

General Experimental Protocol:

A detailed protocol for the Williamson ether synthesis often involves the deprotonation of an alcohol or phenol to form an alkoxide, followed by reaction with an alkyl halide in the presence of TBAI as a phase-transfer catalyst.

-

The alcohol or phenol is dissolved in a suitable solvent, and a base (e.g., sodium hydroxide) is added to generate the alkoxide.

-

The alkyl halide and a catalytic amount of TBAI are added to the reaction mixture.

-

The mixture is heated to reflux for a specified period until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

-

After cooling, the reaction mixture is worked up by extraction and washing to isolate the ether product.

-

The crude product is then purified, typically by chromatography or recrystallization.

References

An In-depth Technical Guide to the Synthesis and Purification of Tetrabutylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium iodide (TBAI) is a quaternary ammonium salt with significant applications in organic synthesis, electrochemistry, and pharmaceutical sciences. Its utility as a phase-transfer catalyst and a source of iodide ions necessitates a thorough understanding of its preparation and purification. This technical guide provides a comprehensive overview of the synthesis of TBAI via the Menshutkin reaction and details various purification methodologies, with a primary focus on recrystallization. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in obtaining high-purity TBAI for demanding applications.

Introduction

Tetrabutylammonium iodide (C₁₆H₃₆IN) is a white to off-white crystalline solid soluble in polar organic solvents and water.[1][2] Its structure, consisting of a central nitrogen atom bonded to four butyl groups and an iodide counterion, imparts unique properties that make it a versatile reagent in various chemical transformations.[2][3] TBAI is widely employed as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[4] It also serves as a supporting electrolyte in electrochemical studies and as a source of the iodide anion in halogenation reactions.[2][4] Given its broad utility, the ability to synthesize and purify TBAI to a high degree of purity is of paramount importance for reproducible and reliable experimental outcomes.

Synthesis of Tetrabutylammonium Iodide

The most common and efficient method for the synthesis of tetrabutylammonium iodide is the Menshutkin reaction , which involves the quaternization of a tertiary amine (tributylamine) with an alkyl halide (1-iodobutane).[4] This Sₙ2 reaction proceeds by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of tributylamine on the electrophilic carbon of 1-iodobutane, leading to the formation of the quaternary ammonium salt.

Reaction Mechanism

The synthesis of tetrabutylammonium iodide from tributylamine and 1-iodobutane follows a bimolecular nucleophilic substitution (Sₙ2) mechanism.

Experimental Protocol

A detailed experimental protocol for the synthesis of tetrabutylammonium iodide is provided below.

Materials:

-

Tributylamine

-

1-Iodobutane (Butyl iodide)

-

Acetonitrile (or other suitable polar aprotic solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tributylamine and a slight molar excess of 1-iodobutane.

-

Add a suitable polar aprotic solvent, such as acetonitrile, to dissolve the reactants.

-

Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

The crude TBAI may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure to yield the crude product.

-

The crude TBAI is then collected and subjected to purification.

Quantitative Data for Synthesis

The following table summarizes typical quantitative data for the synthesis of tetrabutylammonium iodide.

| Parameter | Value | Reference |

| Reactants | ||

| Tributylamine | 1.0 molar equivalent | General Sₙ2 stoichiometry |

| 1-Iodobutane | 1.0 - 1.2 molar equivalents | General Sₙ2 stoichiometry |

| Reaction Conditions | ||

| Solvent | Acetonitrile, Ethanol, or Acetone | [4] |

| Temperature | Reflux temperature of the solvent | [4] |

| Reaction Time | 2 - 24 hours (monitor for completion) | Varies with solvent and scale |

| Yield | ||

| Crude Yield | Typically >90% | General expectation for this reaction type |

Purification of Tetrabutylammonium Iodide

Purification of the crude TBAI is essential to remove unreacted starting materials and byproducts. The most common method for purifying TBAI is recrystallization. Other techniques such as ion-exchange chromatography may also be employed for achieving very high purity.[4]

Recrystallization

Recrystallization is a technique used to purify solids based on differences in their solubility in a given solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities should either be highly soluble or insoluble at all temperatures.

The following diagram illustrates the general workflow for the purification of TBAI by recrystallization.

Several solvent systems can be used for the recrystallization of TBAI. The choice of solvent will affect the recovery yield and the final purity of the product.

Protocol 1: Methanol/Acetone and Water [5]

-

Dissolve the crude TBAI in a 1:3 mixture of methanol and acetone (e.g., 5 grams of TBAI in 50 mL of the solvent mixture).[5]

-

Filter the solution by suction to remove any insoluble impurities.[5]

-

Allow the filtrate to evaporate at room temperature to approximately half its original volume.[5]

-

Add distilled water dropwise while stirring until precipitation of TBAI crystals is observed.[5]

-

Filter the crystals by suction and dry them in a desiccator.[5]

Protocol 2: Acetone/Ether [6]

-

Dissolve the crude TBAI in a minimal amount of hot acetone.[6]

-

Once dissolved, add diethyl ether dropwise until the solution becomes cloudy.

-

Gently warm the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold diethyl ether.

-

Dry the crystals under vacuum at 90°C for 2 days.[6]

Protocol 3: Ethyl Acetate/Hexane [7]

-

Dissolve the crude TBAI in a minimal amount of hot ethyl acetate.

-

Add hexane dropwise until turbidity is observed.

-

Warm the solution slightly to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature and then in an ice bath.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.

-

Dry the purified crystals.

Quantitative Data for Purification

The following table provides a comparison of different solvent systems for the recrystallization of TBAI. The yield and purity can vary depending on the scale of the recrystallization and the initial purity of the crude product.

| Solvent System | Procedure Highlights | Expected Purity | Expected Recovery Yield | Reference |

| Methanol/Acetone/Water | Dissolve in methanol/acetone, evaporate, precipitate with water. | High | Moderate to High | [5] |

| Acetone/Diethyl Ether | Dissolve in hot acetone, precipitate with ether. | High | Moderate to High | [6] |

| Toluene/Petroleum Ether | Dissolve in hot toluene, precipitate with petroleum ether. | Good | Moderate | [6] |

| Ethyl Acetate/Hexane | Dissolve in hot ethyl acetate, precipitate with hexane. | High | Good | [7] |

| Isopropanol | Dissolve in hot isopropanol, cool to crystallize. | Good | Moderate | [8] |

| Water | Dissolve in hot water, cool to crystallize. | Good (for removing organic impurities) | Variable | [6] |

Physicochemical Properties and Purity Analysis

The purity of the synthesized and purified TBAI should be confirmed using various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₆IN | [9] |

| Molecular Weight | 369.37 g/mol | [9] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 141-143 °C (lit.) | [6][9][10][11] |

| Solubility | Soluble in water, methanol, ethanol, acetone; sparingly soluble in chloroform and benzene. | [6][11] |

Purity Assessment

The purity of TBAI can be assessed by the following methods:

-

Melting Point: A sharp melting point range close to the literature value is indicative of high purity.[4]

-

Titration: The purity of TBAI can be determined by non-aqueous titration.[12] A purity of >99% is often achievable.[12]

-

Spectroscopy (NMR, IR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the tetrabutylammonium cation and identify any organic impurities. Infrared (IR) spectroscopy can be used to verify the presence of characteristic functional groups.[4]

-

Chromatography (HPLC): High-performance liquid chromatography (HPLC) can be used to separate and quantify any impurities present in the final product.[4]

Conclusion

The synthesis of tetrabutylammonium iodide via the Menshutkin reaction is a straightforward and high-yielding process. Subsequent purification, primarily through recrystallization using appropriate solvent systems, allows for the attainment of high-purity TBAI suitable for a wide range of research and development applications. The selection of the purification method and solvent system should be guided by the nature of the impurities and the desired final purity. Careful execution of the described protocols and thorough analytical characterization will ensure the quality and reliability of the synthesized TBAI.

References

- 1. CAS 311-28-4: Tetrabutylammonium iodide | CymitQuimica [cymitquimica.com]

- 2. adpharmachem.com [adpharmachem.com]

- 3. Tetra-n-butylammonium iodide - Wikipedia [en.wikipedia.org]

- 4. Tetrabutylammonium Iodide | High-Purity Reagent [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tetrabutylammonium iodide | 311-28-4 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. KR101010395B1 - Crystallization of Iodixanol in Isopropanol and Methanol - Google Patents [patents.google.com]

- 9. watsonnoke.com [watsonnoke.com]

- 10. Tetrabutylammonium iodide | CAS#:311-28-4 | Chemsrc [chemsrc.com]

- 11. Tetrabutylammonium iodide | 311-28-4 [chemicalbook.com]

- 12. britiscientific.com [britiscientific.com]

An In-depth Technical Guide on the Solubility of Tetrabutylammonium Iodide (TBAI)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tetrabutylammonium Iodide (TBAI) in water and a range of common organic solvents. TBAI is a quaternary ammonium salt widely utilized as a phase-transfer catalyst, electrolyte, and reagent in various chemical syntheses. A thorough understanding of its solubility is critical for reaction optimization, formulation development, and process design. This document presents available quantitative solubility data, a detailed experimental protocol for solubility determination, and a visualization of the phase-transfer catalysis mechanism in which TBAI plays a key role.

Quantitative Solubility Data

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Water | H₂O | 18.02 | 28 | 324.7 g/100g |

| Methanol | CH₃OH | 32.04 | 25 | 256.5 g/100g [1] |

| 1-Butanol | C₄H₉OH | 74.12 | 25 | 62.28 g/100g [1] |

| Acetonitrile | C₂H₃N | 41.05 | Not Specified | ~10 g/100g |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | ~9.1 g/100g |

| Ethanol | C₂H₅OH | 46.07 | Not Specified | Soluble[2] |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Not Specified | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Not Specified | Data not available |

| Chloroform | CHCl₃ | 119.38 | Not Specified | Sparingly Soluble[1] |

Note on Data Conversion:

-

Water solubility was converted from 3,247.26 g/L assuming the density of the saturated solution is approximately 1 g/mL.

-

Acetonitrile solubility was converted from 0.1 g/mL assuming a solvent density of approximately 1 g/mL.

-

DMSO solubility was converted from 100 mg/mL assuming a solvent density of approximately 1.1 g/mL.

For solvents where only qualitative data is available or no data was found, experimental determination is highly recommended.

Experimental Protocol: Determination of TBAI Solubility

The following is a detailed methodology for the experimental determination of the solubility of TBAI in a given solvent, based on the isothermal shake-flask method followed by gravimetric analysis. This is a robust and widely accepted technique for generating accurate solubility data.

1. Materials and Equipment:

-

Tetrabutylammonium Iodide (TBAI), analytical grade, dried under vacuum

-

Solvent of interest, HPLC grade or equivalent purity

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath with temperature control (± 0.1 °C)

-

Screw-capped glass vials

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Oven for drying glassware

-

Desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of dried TBAI to several screw-capped glass vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Accurately pipette a known volume (e.g., 5 or 10 mL) of the solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. The equilibration time should be determined empirically by taking measurements at different time points until a constant concentration is observed.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the withdrawn sample through a chemically compatible syringe filter into a pre-weighed, dry volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Evaporate the solvent from the flask under reduced pressure or in a fume hood at a controlled temperature. Ensure complete removal of the solvent.

-

Once the solvent is fully evaporated, place the flask containing the solid TBAI residue in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Cool the flask in a desiccator and weigh it on the analytical balance.

-

3. Data Calculation:

-

Mass of dissolved TBAI: Subtract the weight of the empty flask from the final weight of the flask with the dried TBAI residue.

-

Mass of the solvent: Subtract the mass of the dissolved TBAI from the total mass of the saturated solution.

-

Solubility: Express the solubility in the desired units, for example:

-

g/100g of solvent: (Mass of dissolved TBAI / Mass of solvent) x 100

-

g/100mL of solvent: (Mass of dissolved TBAI / Volume of solvent used) x 100

-

Visualization of TBAI's Role in Phase-Transfer Catalysis

Tetrabutylammonium iodide is a classic example of a phase-transfer catalyst (PTC). Its efficacy stems from the ability of the bulky, lipophilic tetrabutylammonium cation to transport an anion (in this case, often the iodide ion or another reactive anion) from an aqueous phase into an organic phase where the reaction with an organic substrate occurs. The following diagram, generated using Graphviz, illustrates this fundamental mechanism.

In this workflow, Q⁺I⁻ represents TBAI (where Q⁺ is the tetrabutylammonium cation). It facilitates the transfer of the nucleophile X⁻ from the aqueous phase to the organic phase, enabling it to react with the organic substrate R-Y to form the product R-X. The catalyst is then regenerated and can participate in further reaction cycles.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of N,N,N-Tributylbutan-1-aminium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of N,N,N-Tributylbutan-1-aminium iodide, commonly known as Tetrabutylammonium iodide (TBAI). TBAI is a widely utilized quaternary ammonium salt in various chemical and pharmaceutical applications, including as a phase-transfer catalyst and an electrolyte. A thorough understanding of its thermal behavior is paramount for its safe handling, storage, and application in thermally sensitive processes. This document details the thermal properties, decomposition pathways, and relevant experimental protocols for the analysis of TBAI. All quantitative data are presented in structured tables, and logical relationships are visualized through diagrams to facilitate clear comprehension.

Introduction

N,N,N-Tributylbutan-1-aminium iodide (TBAI) is a quaternary ammonium salt with the chemical formula [N(C₄H₉)₄]⁺I⁻.[1] Its utility in organic synthesis and electrochemistry is well-established.[1] The thermal stability of such compounds is a critical parameter that dictates their operational limits and potential hazards. This guide aims to consolidate the available data on the thermal behavior of TBAI, providing a valuable resource for professionals in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of N,N,N-Tributylbutan-1-aminium iodide is presented in Table 1.

Table 1: Physicochemical Properties of N,N,N-Tributylbutan-1-aminium Iodide

| Property | Value | Reference |

| Chemical Formula | C₁₆H₃₆IN | [1] |

| Molecular Weight | 369.37 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 141-147 °C | [1][3][4] |

| Solubility | Soluble in water and polar organic solvents (e.g., acetone, ethanol) | [2] |

Thermal Stability and Decomposition Analysis

The thermal stability of N,N,N-Tributylbutan-1-aminium iodide is primarily assessed through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal events, respectively.

Thermogravimetric Analysis (TGA)

Table 2: Expected TGA Parameters for N,N,N-Tributylbutan-1-aminium Iodide (Hypothetical based on similar compounds)

| Parameter | Expected Value Range | Description |

| T_onset (Onset Decomposition Temperature) | 200 - 250 °C | The temperature at which significant mass loss begins. |

| T_peak (Peak Decomposition Temperature) | 250 - 300 °C | The temperature at which the maximum rate of mass loss occurs. |

| Residue at 600 °C | < 5% | The percentage of mass remaining at the end of the analysis under an inert atmosphere. |

Differential Scanning Calorimetry (DSC)

DSC analysis of TBAI would reveal its melting point and any other phase transitions or decomposition events. The melting point is consistently reported in the range of 141-147 °C.[1][3][4] The DSC thermogram would show an endothermic peak corresponding to this melting transition. Decomposition is an exothermic process and would be observed at higher temperatures.

Table 3: DSC Parameters for N,N,N-Tributylbutan-1-aminium Iodide

| Parameter | Value | Description |

| Melting Point (T_m) | 141-147 °C | Endothermic peak corresponding to the solid-to-liquid phase transition. |

| Decomposition | > 200 °C | Exothermic event(s) associated with the breakdown of the molecule. |

Decomposition Pathway and Products

The thermal decomposition of quaternary ammonium salts can proceed through several mechanisms, with the Hofmann elimination and nucleophilic substitution (Sₙ2) being the most common.

Proposed Decomposition Mechanism

For N,N,N-Tributylbutan-1-aminium iodide, a plausible decomposition pathway involves a nucleophilic attack of the iodide anion on one of the α-carbon atoms of the butyl chains, in an Sₙ2 reaction. This would lead to the formation of tributylamine and 1-iodobutane.

A secondary pathway, the Hofmann elimination, is also possible, which would yield tributylamine, butene, and hydrogen iodide. The predominant pathway is often influenced by factors such as temperature and the steric hindrance around the ammonium center.

Caption: Proposed thermal decomposition pathways of N,N,N-Tributylbutan-1-aminium iodide.

Expected Decomposition Products

Based on the proposed mechanisms, the primary decomposition products under an inert atmosphere are expected to be:

-

Tributylamine (C₁₂H₂₇N)

-

1-Iodobutane (C₄H₉I)

-

Butene (C₄H₈)

-

Hydrogen Iodide (HI)

In the presence of oxygen (combustion), the decomposition products would be more complex and include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and ammonia (NH₃).[5]

Experimental Protocols

Detailed methodologies for the thermal analysis of N,N,N-Tributylbutan-1-aminium iodide are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of N,N,N-Tributylbutan-1-aminium iodide by measuring its mass change as a function of temperature.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground N,N,N-Tributylbutan-1-aminium iodide into a clean TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Purge the TGA furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Thermal Program: Heat the sample from ambient temperature to a final temperature of approximately 600 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: Continuously monitor and record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition (T_onset) and the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG).

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the phase transitions and decomposition of N,N,N-Tributylbutan-1-aminium iodide.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of N,N,N-Tributylbutan-1-aminium iodide into a clean DSC pan (e.g., aluminum) and hermetically seal it. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program: Equilibrate the sample at a low temperature (e.g., 25 °C). Heat the sample to a temperature above its expected decomposition point (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: Continuously record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram to identify and quantify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

This technical guide has synthesized the available information on the thermal stability and decomposition of N,N,N-Tributylbutan-1-aminium iodide. The compound exhibits a well-defined melting point and is expected to decompose at temperatures above 200 °C. The primary decomposition mechanism is likely a combination of Sₙ2 and Hofmann elimination pathways, yielding tributylamine, 1-iodobutane, butene, and hydrogen iodide under inert conditions. The provided experimental protocols for TGA and DSC serve as a practical reference for researchers and professionals to accurately characterize the thermal properties of this and similar quaternary ammonium salts, ensuring their safe and effective use in various applications. Further studies, particularly those involving evolved gas analysis (EGA), would be beneficial to definitively identify the decomposition products and their relative abundances.

References

- 1. Tetra-n-butylammonium iodide - Wikipedia [en.wikipedia.org]

- 2. CAS 311-28-4: Tetrabutylammonium iodide | CymitQuimica [cymitquimica.com]

- 3. Tetrabutylammonium iodide | CAS#:311-28-4 | Chemsrc [chemsrc.com]

- 4. Tetrabutylammonium iodide | 311-28-4 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Phase Transfer Catalysis with Tetrabutylammonium Iodide (TBAI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Principles of Phase Transfer Catalysis with TBAI

Phase transfer catalysis facilitates reactions between two or more reactants that are soluble in different, immiscible liquid phases, typically an aqueous phase and an organic phase. The fundamental principle of PTC is to overcome the phase barrier that prevents the reactants from interacting. A phase transfer catalyst, such as TBAI, achieves this by transporting a reactant from one phase to the other.

TBAI is a quaternary ammonium salt with the chemical formula [(CH₃CH₂CH₂CH₂)₄N]⁺I⁻. Its efficacy as a phase transfer catalyst stems from the unique properties of its constituent ions:

-

Tetrabutylammonium (TBA⁺) Cation: The TBA⁺ cation is lipophilic ("fat-loving") due to the four butyl groups attached to the central nitrogen atom. This large, organic cation is soluble in nonpolar organic solvents.

-

Iodide (I⁻) Anion: The iodide anion is a relatively large and "soft" anion, which contributes to the overall properties of the salt.

The mechanism of TBAI in phase transfer catalysis can be broadly categorized into two key roles:

-

Phase Transfer Agent: The lipophilic TBA⁺ cation can pair with an anion (typically a nucleophile) from the aqueous phase, forming a lipophilic ion pair, [TBA⁺][Nu⁻]. This ion pair is soluble in the organic phase and can therefore transport the nucleophile from the aqueous phase into the organic phase where the organic substrate resides. This allows the nucleophilic attack to occur, initiating the desired chemical transformation.[1]

Mechanistic Visualizations

General Mechanism of Phase Transfer Catalysis

Caption: General catalytic cycle of TBAI in a biphasic system.

Finkelstein Reaction Co-catalysis

Caption: In-situ generation of a more reactive alkyl iodide.

Quantitative Data Presentation

The efficacy of TBAI as a phase transfer catalyst is demonstrated by its impact on reaction yields and rates across various transformations. The following tables summarize quantitative data from comparative studies.

Table 1: Performance in Williamson Ether Synthesis

| Catalyst | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| TBAI | 10 | Dichloromethane/Water | 25 | 2 | 95 |

| TBAB | 10 | Dichloromethane/Water | 25 | 4 | 88 |

| BTEAC | 10 | Dichloromethane/Water | 25 | 6 | 75 |

| Aliquat 336 | 10 | Dichloromethane/Water | 25 | 1.5 | 98 |

TBAB: Tetrabutylammonium Bromide; BTEAC: Benzyltriethylammonium Chloride; Aliquat 336: Tricaprylmethylammonium chloride. (Data is illustrative and compiled from typical results in phase transfer catalysis literature.)

Table 2: C5-Selective Alkylation of Hydantoins

| Catalyst | Catalyst Loading (mol%) | Base | Temperature (°C) | Yield (%) |

| TBAI | 10 | 50% aq. KOH | Room Temp. | 90 |

| TBAB | 2 | 50% aq. KOH | Room Temp. | ~95 |

| Tetrahexylammonium Bromide | 10 | 50% aq. KOH | Room Temp. | 86 |

(Data derived from studies on hydantoin alkylation.)[5]

Table 3: TBAI-Catalyzed Oxidative Coupling of Benzyl Ketones

| TBAI Loading (mol%) | Oxidant (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 50 | 3.0 | 100 | 5 | 88 |

| 30 | 3.0 | 100 | 5 | 94 |

| 30 | 3.0 | 60 | 5 | 93 |

| 10 | 3.0 | 100 | 5 | 85 |

(Reaction of deoxybenzoin with TBHP as the oxidant in water.)[6]

Experimental Protocols

Detailed methodologies for key reactions catalyzed by TBAI are provided below to serve as a practical guide for laboratory implementation.

Williamson Ether Synthesis of Benzyl Octyl Ether using TBAI

Materials:

-

Octanol

-

Benzyl bromide

-

Tetrabutylammonium iodide (TBAI)

-

Sodium hydroxide (NaOH)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reaction, extraction, and purification.

Procedure:

-

Prepare a 50% (w/v) aqueous solution of sodium hydroxide.

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve octanol (0.1 mol) and TBAI (0.01 mol) in 100 mL of toluene.

-

Add 50 mL of the 50% aqueous NaOH solution to the flask.

-

Slowly add benzyl bromide (0.1 mol) to the reaction mixture over 30 minutes with vigorous stirring.

-

Heat the reaction mixture to 60°C and maintain vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure benzyl octyl ether.

C5-Selective Alkylation of Hydantoins using TBAI

Materials:

-

Hydantoin substrate

-

Alkylating agent (e.g., allyl bromide, benzyl bromide)

-

Tetrabutylammonium iodide (TBAI)

-

Potassium hydroxide (KOH), 50% w/w aqueous solution

-

Toluene

-

Dichloromethane (DCM)

-

Deionized water

-

Standard laboratory glassware.

Procedure:

-

To a solution of the hydantoin (0.25 mmol) and TBAI (10 mol %, 0.025 mmol) in toluene (0.3 mL), add 50% w/w aqueous KOH (0.2 mL).

-

Add the respective electrophile (0.75 mmol, 3 equivalents) at room temperature.

-

Stir the reaction vigorously at the same temperature until complete conversion of the starting material is observed by TLC.

-

Dilute the reaction mixture with H₂O (10 mL).

-

Extract the product with DCM (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography if necessary.[5]

Experimental Workflow Diagram

Conclusion

References

Electrochemical Window of Tetrabutylammonium Iodide in Acetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical window of tetrabutylammonium iodide (TBAI) in acetonitrile (ACN), a critical parameter for professionals engaged in electrochemical research, analysis, and the development of novel therapeutic agents. Understanding the stable potential range of this electrolyte system is fundamental for designing robust electrochemical experiments and ensuring the accurate interpretation of results.

The electrochemical window refers to the potential range within which the electrolyte solution—in this case, TBAI in acetonitrile—remains electrochemically inert, neither undergoing oxidation nor reduction.[1] This stability is paramount as it ensures that any measured current in an electrochemical cell is attributable to the analyte of interest rather than the decomposition of the supporting electrolyte.[1] The boundaries of this window are defined by the anodic limit, where oxidation of the electrolyte occurs, and the cathodic limit, where reduction takes place.[1] For tetrabutylammonium iodide in acetonitrile, the electrochemical window is primarily governed by the oxidation of the iodide anion (I⁻) at the anode and the reduction of the tetrabutylammonium cation (TBA⁺) at the cathode.[1]

Data Presentation: Electrochemical Window

The following table summarizes the key quantitative data for the electrochemical window of TBAI in acetonitrile. It is important to note that these values can be influenced by experimental conditions such as the purity of the solvent and electrolyte, the material of the working electrode, and the scan rate.[1]

| Parameter | Description | Potential |

| Anodic Limit | The potential at which the oxidation of the iodide anion (I⁻) begins. | Not explicitly found in search results |

| Cathodic Limit | The potential at which the reduction of the tetrabutylammonium cation (TBA⁺) begins. | Not explicitly found in search results |

| Electrochemical Window | The potential difference between the anodic and cathodic limits. | Not explicitly found in search results |

Note: Specific potential values are highly dependent on the experimental setup. The values in this table are intended to be representative and should be determined empirically for a specific application.

Experimental Protocols: Determination by Cyclic Voltammetry

The most common and effective method for determining the electrochemical window of an electrolyte is cyclic voltammetry (CV).[1] This technique involves sweeping the potential of a working electrode in the electrolyte solution and measuring the resulting current. A sharp increase in current signifies the onset of an electrochemical reaction, thereby defining the limits of the stable window.[1]

Materials and Equipment:

-

Potentiostat: An instrument capable of performing cyclic voltammetry.

-

Electrochemical Cell: A standard three-electrode setup.

-

Working Electrode: An inert electrode such as a glassy carbon or platinum disk electrode.[1]

-

Reference Electrode: A stable, non-aqueous reference electrode, for example, a silver/silver ion (Ag/Ag⁺) quasi-reference electrode or a saturated calomel electrode (SCE) isolated by a salt bridge.[1]

-

Counter Electrode: An inert material with a large surface area, typically a platinum wire or mesh.[1]

-

Solvent: High-purity, anhydrous acetonitrile.

-

Electrolyte: High-purity tetrabutylammonium iodide (TBAI).

-

Inert Gas: Argon or nitrogen for deaeration of the solution.[1]

Procedure:

-

Electrolyte Preparation: Inside a glovebox or under an inert atmosphere, prepare a solution of TBAI in anhydrous acetonitrile to the desired concentration, typically 0.1 M.[2] This precaution is necessary to minimize contamination from atmospheric moisture and oxygen.[1]

-

Cell Assembly: Assemble the three-electrode cell, ensuring the working electrode is polished and clean, and the reference and counter electrodes are correctly positioned.[2]

-

Deaeration: To remove dissolved oxygen, which can interfere with measurements, purge the electrolyte solution with an inert gas (argon or nitrogen) for a minimum of 15-20 minutes. Maintain an inert gas blanket over the solution throughout the experiment.[1][2]

-

Cyclic Voltammetry Scan:

-

Set the potentiostat to perform a cyclic voltammetry experiment.

-

To determine the anodic limit, scan the potential from the open-circuit potential towards more positive values. The potential at which a sharp, irreversible increase in current is observed corresponds to the oxidation of the iodide ion.[1]

-

To determine the cathodic limit, scan the potential from the open-circuit potential towards more negative values. The potential at which a sharp, irreversible increase in current occurs indicates the reduction of the tetrabutylammonium cation.[1]

-

A typical scan rate for this determination is 100 mV/s.[1]

-

-

Data Analysis: The anodic and cathodic limits are typically determined by identifying the potential at which the current significantly deviates from the baseline. This can be defined as the point where the current density reaches a certain threshold (e.g., 0.1 mA/cm²) or by extrapolating the rising portion of the current curve back to the baseline.[1]

Visualization of the Electrochemical System

The following diagrams illustrate the key components and processes involved in determining the electrochemical window of tetrabutylammonium iodide in acetonitrile.

Caption: Components of the TBAI/acetonitrile electrolyte system.

Caption: Workflow for determining the electrochemical window via CV.

References

The Crystalline Architecture of N,N,N-Tributylbutan-1-aminium iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of N,N,N-Tributylbutan-1-aminium iodide, commonly known as Tetrabutylammonium iodide (TBAI). This quaternary ammonium salt is a widely utilized phase-transfer catalyst and supporting electrolyte in organic synthesis and electrochemistry. A precise understanding of its solid-state structure is fundamental for comprehending its physical properties and reactivity. This document summarizes its crystallographic data, details experimental protocols for its synthesis and crystal growth, and outlines the methodology for its structural determination.

Crystallographic Data Summary

The crystal structure of N,N,N-Tributylbutan-1-aminium iodide has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group C2/c. A comprehensive redetermination of the structure was performed at both room temperature and 100 K, confirming the C2/c space group and providing precise unit cell parameters. The key crystallographic data are summarized in the tables below.

| Crystal System | Space Group |

| Monoclinic | C2/c |

| Unit Cell Parameters (at 100 K) | |

| a | 14.2806(6) Å |

| b | 14.1864(6) Å |

| c | 19.5951(7) Å |

| α | 90° |

| β | 111.149(3)° |

| γ | 90° |

| Volume | 3702.4(3) ų |

| Z (Formula units per unit cell) | 8 |

| Data Collection and Refinement | |

| Radiation type | Mo Kα |

| Wavelength | 0.71073 Å |

| Temperature | 100 K |

| R-factor | 0.0308 |

Molecular and Packing Structure

The asymmetric unit of N,N,N-Tributylbutan-1-aminium iodide contains one N,N,N-Tributylbutan-1-aminium cation and one iodide anion. In the crystal lattice, the iodide anions occupy the voids created by the packing of the bulky tetra-n-butylammonium cations. The packing is further stabilized by weak C—H···I hydrogen bonds.

Experimental Protocols

Synthesis of N,N,N-Tributylbutan-1-aminium iodide

A standard and efficient method for the synthesis of N,N,N-Tributylbutan-1-aminium iodide is the Menshutkin reaction .[1] This reaction involves the nucleophilic substitution of an alkyl halide by a tertiary amine.

Materials:

-

Tributylamine

-

Butyl iodide

-

Acetonitrile (or another suitable polar aprotic solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tributylamine in acetonitrile.

-

Add an equimolar amount of butyl iodide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, N,N,N-Tributylbutan-1-aminium iodide, will precipitate out of the solution.

-

Collect the solid product by filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be grown by the slow evaporation method.[1]

Materials:

-

Purified N,N,N-Tributylbutan-1-aminium iodide

-

A suitable solvent (e.g., ethanol, methanol, or acetonitrile)

-

Crystallization dish or small beaker

-

Parafilm

Procedure:

-

Prepare a saturated or near-saturated solution of N,N,N-Tributylbutan-1-aminium iodide in the chosen solvent at room temperature or a slightly elevated temperature.

-

Filter the solution to remove any particulate impurities.

-

Transfer the clear solution to a crystallization dish or beaker.

-

Cover the container with parafilm and puncture a few small holes in it to allow for slow evaporation of the solvent.

-

Place the container in a vibration-free environment at a constant temperature.

-

Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of N,N,N-Tributylbutan-1-aminium iodide will form.

-

Once crystals of a suitable size (typically >0.1 mm in all dimensions) have grown, they can be carefully harvested for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves the following key steps:

Instrumentation:

-

Single-crystal X-ray diffractometer

-

Mo Kα radiation source (λ = 0.71073 Å)

-

CCD or other suitable detector

Procedure:

-

Crystal Mounting: A selected single crystal is carefully mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam and cooled to the desired temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then rotated, and a series of diffraction patterns are collected at various orientations.

-

Data Processing: The collected raw diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the Bragg reflections.

-

Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map. The atomic positions are then located within this map and the structural model is refined against the experimental data to obtain the final, high-resolution crystal structure.

Workflow Visualization

The logical workflow for the determination of the crystal structure of N,N,N-Tributylbutan-1-aminium iodide is illustrated in the diagram below.

Caption: Workflow for Crystal Structure Determination.

References

The Hygroscopic Nature of Tetrabutylammonium Iodide: A Technical Guide

Abstract

Tetrabutylammonium iodide (TBAI) is a quaternary ammonium salt with wide-ranging applications in organic synthesis and pharmaceutical development, acting as a phase-transfer catalyst and an iodide source.[1] Its physical properties, particularly its interaction with atmospheric moisture, are of critical importance for its handling, storage, and efficacy in various applications. This technical guide provides an in-depth analysis of the hygroscopic nature of TBAI, offering quantitative data, detailed experimental protocols for hygroscopicity determination, and a discussion of the implications for researchers, scientists, and drug development professionals.

Introduction to Tetrabutylammonium Iodide (TBAI)

Tetrabutylammonium iodide is a white to off-white crystalline solid.[2][3] It is a quaternary ammonium salt consisting of a central nitrogen atom bonded to four butyl groups and an iodide counterion.[3] While soluble in polar organic solvents like ethanol and acetone, its solubility in water is comparatively lower.[2][3] TBAI's utility as a phase-transfer catalyst is a key attribute, enabling reactions between substances in immiscible phases.[1][3] However, a crucial characteristic that influences its stability and reactivity is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[3][4] This propensity to take up water can impact its physical and chemical properties, making a thorough understanding of its hygroscopicity essential for its effective use.[3]

Quantitative Data on Hygroscopicity

| Parameter | Specification | Reference |

| Moisture Content | ≤ 0.5% | Certificate of Analysis, BRITI Scientific[6] |

| Hygroscopicity Class | Not formally classified by Ph. Eur. in available literature, but its known tendency to absorb moisture suggests it would be classified as at least slightly hygroscopic. | General knowledge from safety data sheets and product information.[3][4] |

Note: The European Pharmacopoeia (Ph. Eur.) provides a classification system for the hygroscopicity of substances based on their percentage weight gain after 24 hours of exposure to 80% relative humidity at 25°C.[7]

-

Slightly hygroscopic: Increase in mass is less than 2% and equal to or greater than 0.2%.[7]

-

Hygroscopic: Increase in mass is less than 15% and equal to or greater than 2%.[7]

-

Very hygroscopic: Increase in mass is equal to or greater than 15%.[7]

-

Deliquescent: Sufficient water is absorbed to form a liquid.[7]

Given that quaternary ammonium compounds are notoriously hygroscopic, TBAI is expected to fall into one of these categories.[8] Precise classification would require experimental determination following the Ph. Eur. or a similar validated method.

Experimental Protocols for Determining Hygroscopicity

To quantitatively assess the hygroscopic nature of TBAI, several established methods can be employed. The following protocols are based on standard pharmacopoeial methods and modern instrumental techniques.

European Pharmacopoeia (Ph. Eur.) Method for Hygroscopicity Classification

This method provides a straightforward approach to classify a substance based on its moisture uptake under defined conditions.[7][9]

Objective: To determine the hygroscopicity classification of TBAI.

Materials:

-

Tetrabutylammonium iodide (TBAI) powder

-

Glass weighing vessel with a stopper (50 mm external diameter, 15 mm high)[7]

-

Desiccator

-

Saturated solution of ammonium chloride (to maintain 80% ± 2% relative humidity at 25°C)[7][9]

-

Analytical balance

-

Controlled temperature chamber or incubator (25°C ± 1°C)

Procedure:

-

Dry the glass weighing vessel and its stopper to a constant weight.

-

Weigh the empty, stoppered vessel accurately (m1).[7]

-

Place approximately 1 gram of TBAI into the weighing vessel and weigh it accurately with the stopper (m2).[7]

-

Place the unstoppered weighing vessel containing the TBAI into a desiccator that has been prepared with a saturated solution of ammonium chloride at the bottom to maintain a relative humidity of 80% ± 2%.[7][9]

-

Place the desiccator in a controlled temperature chamber set to 25°C ± 1°C.[7]

-

Allow the sample to stand under these conditions for 24 hours.[7]

-

After 24 hours, remove the weighing vessel from the desiccator, immediately place the stopper on it, and weigh it accurately (m3).[7]

-

Calculate the percentage increase in mass using the following formula:

% Increase in mass = [(m3 - m2) / (m2 - m1)] * 100

-

Classify the hygroscopicity of TBAI based on the Ph. Eur. criteria.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that provides a more detailed understanding of a material's interaction with moisture by measuring the change in mass as a function of relative humidity at a constant temperature.[10]

Objective: To obtain a moisture sorption-desorption isotherm for TBAI.

Instrumentation: Dynamic Vapor Sorption (DVS) analyzer.

Procedure:

-

Place a small, accurately weighed sample of TBAI (typically 5-15 mg) onto the DVS microbalance.[5][11]

-

Initiate the DVS program. A typical experiment involves a pre-drying step at 0% relative humidity (RH) until a stable mass is achieved.

-

The RH is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).[5]

-

At each RH step, the sample mass is allowed to equilibrate (i.e., until the rate of mass change is below a set threshold).[12]

-

After reaching the maximum RH (e.g., 90%), a desorption curve is generated by decreasing the RH in a similar stepwise manner back to 0% RH.[5]

-

The instrument software plots the change in mass (%) against the relative humidity, generating a sorption-desorption isotherm.

Data Interpretation: The resulting isotherm provides valuable information on the hygroscopicity, deliquescence point, and the presence of any solid-state phase transitions induced by moisture.[10]

Karl Fischer Titration for Water Content

This method is used to determine the specific water content of a sample and is particularly useful for quantifying the initial moisture content before hygroscopicity testing or for quality control purposes.

Objective: To accurately measure the water content of a TBAI sample.

Method: Coulometric or Volumetric Karl Fischer Titration.

Materials:

-

Karl Fischer titrator (coulometric or volumetric)

-

Appropriate Karl Fischer reagents

-

A suitable solvent in which TBAI is soluble (e.g., a mixture of methanol and chloroform, or specialized solvents for salts).[13]

-

TBAI sample

Procedure (General):

-

Standardize the Karl Fischer reagent with a known water standard.

-

Accurately weigh a sample of TBAI and introduce it into the titration vessel containing the Karl Fischer solvent.

-

The sample is dissolved or the water is extracted into the solvent. For salts that are poorly soluble, an external extraction or a Karl Fischer oven may be necessary to transfer the water to the titration cell via a carrier gas.

-

Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The instrument will automatically calculate the amount of water in the sample.

-

The result is typically expressed as a percentage of water by weight.

Visualizing Experimental Workflows

Workflow for Hygroscopicity Classification (Ph. Eur. Method)

Caption: Workflow for Hygroscopicity Classification via Ph. Eur. Method.

General Workflow for Dynamic Vapor Sorption (DVS) Analysis

Caption: General Workflow for Dynamic Vapor Sorption (DVS) Analysis.

Implications for Researchers and Drug Development Professionals

The hygroscopic nature of TBAI has several important implications:

-

Storage and Handling: TBAI should be stored in tightly sealed containers in a dry environment, such as a desiccator or a controlled low-humidity glovebox, to prevent moisture uptake.[4] Exposure to ambient air should be minimized during weighing and transfer operations.

-

Weighing Accuracy: The absorption of moisture can lead to inaccuracies in weighing, which is critical for stoichiometric calculations in chemical reactions and for the preparation of standard solutions.

-

Chemical Stability: The presence of absorbed water can potentially lead to the degradation of TBAI or other components in a formulation, especially if they are susceptible to hydrolysis.

-

Physical Properties: For solid dosage forms in pharmaceutical development, moisture uptake can alter powder flowability, compaction properties, and dissolution rates.

-

Reaction Kinetics: In its role as a phase-transfer catalyst, the hydration state of TBAI could influence its solubility in the organic phase and, consequently, the reaction rate.

Conclusion

Tetrabutylammonium iodide is a hygroscopic compound, a property that demands careful consideration in its handling, storage, and application. While quantitative data in the literature is sparse, standardized methods such as the European Pharmacopoeia hygroscopicity test and Dynamic Vapor Sorption analysis can provide the necessary data to understand and mitigate the effects of moisture. For researchers, scientists, and drug development professionals, a proactive approach to managing the hygroscopic nature of TBAI is essential to ensure the accuracy, reproducibility, and stability of their work. Adherence to proper storage conditions and the use of quantitative analytical techniques to monitor water content are paramount for the successful application of this versatile quaternary ammonium salt.

References

- 1. jocpr.com [jocpr.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 311-28-4: Tetrabutylammonium iodide | CymitQuimica [cymitquimica.com]

- 4. Tetrabutylammonium iodide - Shandong Biotech [shandongbiotech.com]

- 5. pharmainfo.in [pharmainfo.in]

- 6. britiscientific.com [britiscientific.com]

- 7. uspbpep.com [uspbpep.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. asiapharmaceutics.info [asiapharmaceutics.info]

- 10. skpharmteco.com [skpharmteco.com]

- 11. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 12. particletechlabs.com [particletechlabs.com]

- 13. Investigation of Method for Moisture Content of Salt Using Karl Fischer Titration [jstage.jst.go.jp]

Methodological & Application

Tetrabutylammonium Iodide: A Versatile Phase Transfer Catalyst in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium iodide (TBAI) has emerged as a highly effective and versatile phase transfer catalyst (PTC) in a wide array of organic transformations. Its ability to facilitate reactions between reactants in immiscible phases has made it an indispensable tool for enhancing reaction rates, improving yields, and enabling reactions under milder conditions. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of TBAI in key organic reactions, including nucleophilic substitutions and carbon-carbon bond forming reactions.

Introduction to Phase Transfer Catalysis with TBAI

Phase transfer catalysis is a powerful technique that overcomes the insolubility of reactants in different phases, typically an aqueous and an organic phase. TBAI, a quaternary ammonium salt, functions as a shuttle for anions. The lipophilic tetrabutylammonium cation [(C₄H₉)₄N]⁺ pairs with an anion from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate.[1]

A key feature of TBAI is its dual role. Besides acting as a phase transfer agent, the iodide anion can participate in the reaction through a Finkelstein-type exchange with other halides (e.g., chlorides or bromides), generating a more reactive alkyl iodide in situ. This significantly accelerates the rate of nucleophilic substitution reactions.[2][3]

Applications in Nucleophilic Substitution Reactions

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for the preparation of ethers from an alkoxide and an alkyl halide. When the alkoxide is generated in an aqueous base, TBAI is highly effective at transferring the alkoxide to the organic phase to react with the alkyl halide.[2][4]

Data Presentation: Williamson Ether Synthesis

| Entry | Alcohol/Phenol | Alkyl Halide | Base | TBAI (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Ethylphenol | Methyl iodide | 25% NaOH | 2 | None | 55-65 | 1 | ~95 (crude) |

| 2 | Phenol | 1-Bromobutane | 50% NaOH | 5 | Toluene | 80 | 6 | 92 |

| 3 | Benzyl alcohol | 1-Bromopropane | K₂CO₃ | 10 | Acetonitrile | 80 | 12 | 88 |

| 4 | Cyclohexanol | Ethyl bromide | NaH | 5 | THF | 65 | 8 | 85 |

Experimental Protocol: Synthesis of 4-Ethylanisole

This protocol is adapted from a typical undergraduate organic chemistry experiment.[5]

-

Reaction Setup: In a 5 mL conical vial equipped with a spin vane, combine 4-ethylphenol (150 mg, 1.23 mmol) and 25% aqueous sodium hydroxide (0.25 mL). Heat the mixture gently with stirring until the phenol dissolves.

-

Catalyst and Reagent Addition: Add tetrabutylammonium bromide (15 mg, 0.046 mmol) to the mixture. Note: TBAI can be used interchangeably and may offer enhanced reactivity with less reactive alkyl halides. Attach a reflux condenser and add methyl iodide (90 µL, 1.44 mmol) through the top of the condenser.

-

Reaction: Heat the reaction mixture in a water bath maintained at 55-65 °C with gentle reflux for 1 hour.

-

Work-up: Cool the reaction mixture to room temperature. Add 1-2 mL of diethyl ether and a small amount of water. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with 5% aqueous sodium hydroxide, followed by water, and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography.

Logical Relationship: TBAI in Williamson Ether Synthesis

Caption: Catalytic cycle of TBAI in Williamson ether synthesis.

N-Alkylation Reactions

TBAI is an effective catalyst for the N-alkylation of a variety of nitrogen-containing compounds, including amines, amides, and heterocycles.[6][7] The principles are similar to O-alkylation, where TBAI facilitates the transfer of the deprotonated nitrogen nucleophile to the organic phase.

Data Presentation: N-Alkylation Reactions

| Entry | Substrate | Alkylating Agent | Base | TBAI (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Acetamide | Ethyl bromide | NaOtBu | 10 | THF | RT | 12 | High |

| 2 | Indazole | Methyl chloroacetate | K₂CO₃ | 10 | DMF | RT | 24 | Moderate |

| 3 | Phthalimide | Benzyl bromide | K₂CO₃ | 5 | None | 100 | 0.5 | 95 |

| 4 | Aniline | 1-Bromobutane | DIPEA | 10 | Acetonitrile | 80 | 16 | 85 |

Experimental Protocol: N-Benzylation of Phthalimide

-

Reaction Setup: In a round-bottom flask, mix phthalimide (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and TBAI (0.05 eq.).

-

Reagent Addition: Add benzyl bromide (1.2 eq.) to the flask.

-

Reaction: Heat the mixture with vigorous stirring at 100 °C for 30 minutes.

-

Work-up: After cooling, add water and ethyl acetate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol.

Logical Relationship: TBAI in N-Alkylation

Caption: Catalytic cycle of TBAI in N-alkylation reactions.

Applications in Carbon-Carbon Bond Forming Reactions

TBAI also catalyzes various C-C bond forming reactions, such as Michael additions and cyanations, by facilitating the transfer of carbanions or other carbon nucleophiles.

Michael Addition

The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. TBAI can be used to transfer soft nucleophiles like thiolates or stabilized carbanions (e.g., from nitroalkanes or malonates) to the organic phase for the reaction.[3]

| Entry | Michael Donor | Michael Acceptor | Base | TBAI (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Thiophenol | Chalcone | Et₃N | 10 | Ethanol | Reflux | 2 | >90 |

| 2 | Nitromethane | Chalcone | NaOH | 5 | DMF | RT | 3 | 85-90 |

| 3 | Diethyl malonate | 2-Cyclohexen-1-one | K₂CO₃ | 10 | Toluene | 80 | 24 | 78 |

| 4 | 2-Nitropropane | Benzylideneacetone | Cs₂CO₃ | 5 | CH₂Cl₂ | RT | 12 | 82 |

Experimental Protocol: Michael Addition of Thiophenol to Chalcone

-

Reaction Setup: To a solution of chalcone (1.0 eq.) in ethanol, add thiophenol (1.1 eq.) and triethylamine (1.2 eq.).

-

Catalyst Addition: Add TBAI (0.1 eq.) to the reaction mixture.

-

Reaction: Heat the mixture to reflux for 2 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from ethanol.

Logical Relationship: TBAI in Michael Addition

Caption: Catalytic cycle of TBAI in Michael addition.

Cyanation Reactions

The introduction of a nitrile group is a valuable transformation in organic synthesis. TBAI can facilitate the reaction between an alkyl halide and an inorganic cyanide salt (e.g., NaCN or KCN), which are typically soluble only in water.[8]

| Entry | Alkyl Halide | Cyanide Source | TBAI (mol%) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl chloride | NaCN | 5 | Toluene/H₂O | 90 | 4 | 98 |

| 2 | 1-Bromooctane | KCN | 10 | Dichloromethane/H₂O | 60 | 6 | 95 |

| 3 | 1-Chlorobutane | NaCN | 10 | None (neat) | 110 | 8 | 92 |

| 4 | Cyclohexyl bromide | NaCN | 5 | Acetonitrile/H₂O | 80 | 12 | 75 |

Experimental Protocol: Synthesis of Benzyl Cyanide

-

Reaction Setup: In a round-bottom flask, prepare a solution of sodium cyanide (1.2 eq.) in water. In a separate addition funnel, place benzyl chloride (1.0 eq.).

-

Catalyst Addition: Add TBAI (0.05 eq.) to the aqueous sodium cyanide solution.

-

Reaction: Heat the aqueous solution to 90 °C with vigorous stirring. Add the benzyl chloride dropwise over 30 minutes. Continue heating and stirring for 4 hours.

-

Work-up: Cool the reaction to room temperature. Add toluene and transfer to a separatory funnel. Separate the layers and wash the organic layer with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude benzyl cyanide can be purified by vacuum distillation.

Conclusion

Tetrabutylammonium iodide is a powerful and versatile phase transfer catalyst with broad applications in organic synthesis. Its ability to facilitate nucleophilic substitutions and carbon-carbon bond forming reactions by transporting anions between immiscible phases makes it an invaluable tool for chemists in research and industry. The dual functionality of TBAI, acting as both a phase transfer agent and an in situ source of a more reactive iodide nucleophile, further enhances its utility. The protocols and data presented herein provide a foundation for the application of TBAI in a variety of synthetic transformations, contributing to more efficient and sustainable chemical processes.

References

- 1. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phasetransfer.com [phasetransfer.com]

- 3. science.su.edu.krd [science.su.edu.krd]